molecular formula C15H21FN2O3S B5024843 4-fluoro-3-(1-piperidinylsulfonyl)-N-propylbenzamide

4-fluoro-3-(1-piperidinylsulfonyl)-N-propylbenzamide

Cat. No. B5024843
M. Wt: 328.4 g/mol
InChI Key: BCPIHFAHJOUUJS-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, specifically 4-fluoro-3-(1-piperidinylsulfonyl)benzoic acid . The N-propylbenzamide part suggests that a propyl group is attached to the benzamide portion of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the benzoic acid) with a fluorine atom and a piperidinylsulfonyl group attached. The exact structure would depend on the locations of these attachments .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a prodrug or have direct biological activity, depending on its structure and the presence of any functional groups .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could potentially be used in pharmaceutical research or other chemical industries .

properties

IUPAC Name

4-fluoro-3-piperidin-1-ylsulfonyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-2-8-17-15(19)12-6-7-13(16)14(11-12)22(20,21)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPIHFAHJOUUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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